molecular formula C9H9NO3 B7903604 (E)-3-(6-Methoxypyridin-3-YL)acrylic acid

(E)-3-(6-Methoxypyridin-3-YL)acrylic acid

Cat. No.: B7903604
M. Wt: 179.17 g/mol
InChI Key: VVAKGACNCPHDFX-HWKANZROSA-N
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Description

(E)-3-(6-Methoxypyridin-3-YL)acrylic acid is an organic compound characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-Methoxypyridin-3-YL)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized through established methods.

    Formation of Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where 6-methoxypyridine is reacted with an appropriate acrylate ester in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-150°C) and may require a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-Methoxypyridin-3-YL)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

    Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of 3-(6-hydroxypyridin-3-YL)acrylic acid or 3-(6-formylpyridin-3-YL)acrylic acid.

    Reduction: Formation of 3-(6-methoxypyridin-3-YL)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(6-Methoxypyridin-3-YL)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-3-(6-Methoxypyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the acrylic acid moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Hydroxypyridin-3-YL)acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(6-Methoxypyridin-3-YL)propanoic acid: Similar structure but with a saturated acid moiety.

    3-(6-Formylpyridin-3-YL)acrylic acid: Similar structure but with a formyl group instead of a methoxy group.

Uniqueness

(E)-3-(6-Methoxypyridin-3-YL)acrylic acid is unique due to the presence of both a methoxy group and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research fields.

Properties

IUPAC Name

(E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKGACNCPHDFX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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